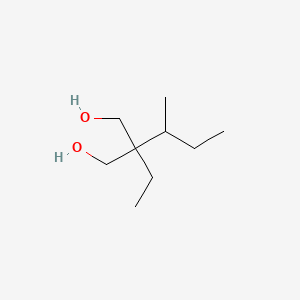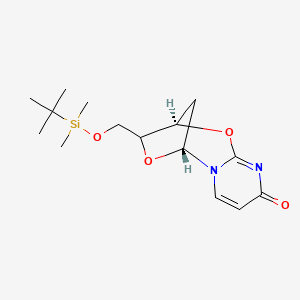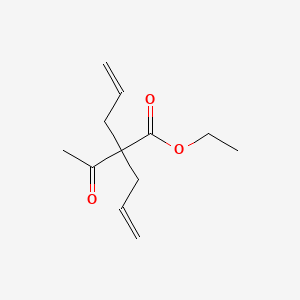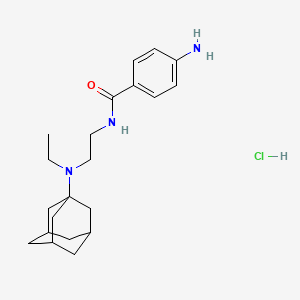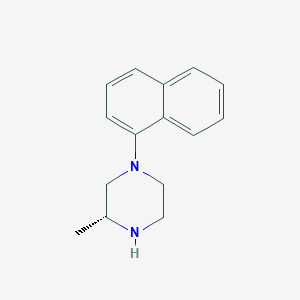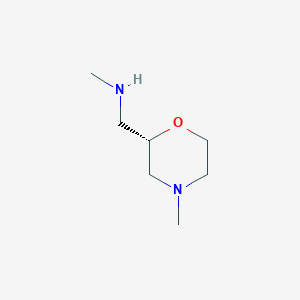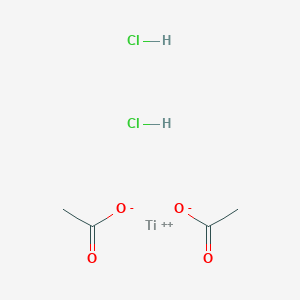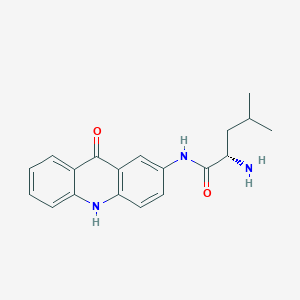![molecular formula C29H28N4O3 B13745781 2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate CAS No. 32089-70-6](/img/structure/B13745781.png)
2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate is an organic compound with the molecular formula C22H22N4O2. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as dye production and fluorescence labeling .
Preparation Methods
The synthesis of 2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate involves multiple steps. One common method includes the reaction of 2,2-dicyanovinyl with N-ethyl-3-methylaniline under controlled conditions to form the intermediate compound. This intermediate is then reacted with phenoxymethyl chloride in the presence of a base to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano groups to amines.
Scientific Research Applications
2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate involves its interaction with specific molecular targets. The compound’s cyano groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound useful in various applications .
Comparison with Similar Compounds
2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate is unique due to its specific structure and properties. Similar compounds include:
2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylaniline]ethyl carbanilate: This compound has a similar structure but lacks the phenoxymethyl group, resulting in different chemical properties and applications.
2-Methyl-4-[N-ethyl-N-[2-(phenylcarbamoyloxy)ethyl]amino]benzylidenemalononitrile: This compound has a similar core structure but different substituents, leading to variations in its reactivity and applications.
Properties
CAS No. |
32089-70-6 |
|---|---|
Molecular Formula |
C29H28N4O3 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
[1-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]-3-phenoxypropan-2-yl] N-phenylcarbamate |
InChI |
InChI=1S/C29H28N4O3/c1-3-33(26-15-14-24(22(2)16-26)17-23(18-30)19-31)20-28(21-35-27-12-8-5-9-13-27)36-29(34)32-25-10-6-4-7-11-25/h4-17,28H,3,20-21H2,1-2H3,(H,32,34) |
InChI Key |
ZBZJWLWVYZLFJA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(COC1=CC=CC=C1)OC(=O)NC2=CC=CC=C2)C3=CC(=C(C=C3)C=C(C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


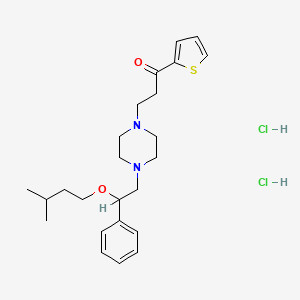
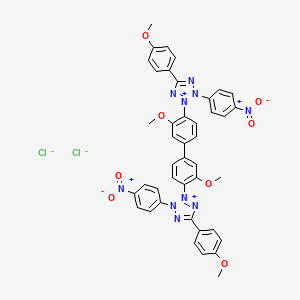

![1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]-](/img/structure/B13745724.png)
